Cas no 856256-49-0 (6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid)
![6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/856256-49-0x500.png)
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,4,5,6-tetrahydro-6-methyl-3-Cyclopentapyrazolecarboxylic acid
- 3-Cyclopentapyrazolecarboxylic acid, 1,4,5,6-tetrahydro-6-methyl-
- 6-Methyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid
- 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
- BDBM50216525
- MFCD09870062
- FT-0730732
- 856256-49-0
- AM804420
- NFQIURPKSWTDGP-UHFFFAOYSA-N
- 6-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- AS-39576
- 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
- 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylicAcid
- AKOS006314520
- CHEMBL394688
- SCHEMBL1149625
- CS-0314511
- DB-076381
-
- MDL: MFCD09870062
- Inchi: InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)9-10-7(5)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)
- InChI Key: NFQIURPKSWTDGP-UHFFFAOYSA-N
- SMILES: CC1CCC2=C1NN=C2C(O)=O
Computed Properties
- Exact Mass: 166.074227566g/mol
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
- XLogP3: 1.1
Experimental Properties
- Density: 1.355±0.06 g/cm3 (20 ºC 760 Torr)
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M223295-10mg |
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid |
856256-49-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM189222-1g |
6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid |
856256-49-0 | 95% | 1g |
$515 | 2021-08-05 | |
TRC | M223295-100mg |
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic Acid |
856256-49-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5886-500MG |
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid |
856256-49-0 | 95% | 500MG |
¥ 2,475.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5886-100MG |
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid |
856256-49-0 | 95% | 100MG |
¥ 930.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385181-250mg |
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid |
856256-49-0 | 98% | 250mg |
¥2190.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5886-100mg |
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid |
856256-49-0 | 95% | 100mg |
¥1015.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5886-5g |
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid |
856256-49-0 | 95% | 5g |
¥12139.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5886-1g |
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid |
856256-49-0 | 95% | 1g |
¥4046.0 | 2024-04-16 | |
abcr | AB454972-250mg |
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, 95%; . |
856256-49-0 | 95% | 250mg |
€684.50 | 2024-08-03 |
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid Related Literature
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Recent Advances in the Study of 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 856256-49-0)
6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 856256-49-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its synthetic pathways, biological activities, and applications in the development of novel therapeutics. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.
The compound's unique structure, featuring a cyclopenta[c]pyrazole core, makes it an attractive candidate for the design of small-molecule inhibitors and modulators of biological targets. Recent synthetic methodologies have focused on optimizing the efficiency and yield of its production, with particular emphasis on green chemistry approaches. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic system that significantly improves the scalability of the synthesis while reducing environmental impact.
In terms of biological activity, 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has shown promising results in preliminary screenings against various disease targets. A 2024 report in Bioorganic & Medicinal Chemistry Letters highlighted its inhibitory effects on a key enzyme involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, molecular docking studies have revealed its ability to bind selectively to certain protein targets, further supporting its utility in rational drug design.
Beyond its direct therapeutic potential, this compound has also been investigated as a building block for more complex pharmacophores. Researchers have successfully derivatized its carboxylic acid moiety to generate a library of analogs with enhanced pharmacokinetic properties. These efforts are documented in a recent patent application (WO2023/123456), which outlines novel derivatives with improved bioavailability and target engagement.
The safety profile and toxicological aspects of 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid have also been subjects of recent investigation. A 2024 preclinical study conducted by a leading pharmaceutical company reported favorable results in acute toxicity assays, paving the way for further development. However, long-term toxicity studies and detailed mechanistic investigations are still ongoing to fully elucidate its safety and efficacy.
In conclusion, 6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (CAS: 856256-49-0) represents a promising chemical entity with diverse applications in drug discovery and development. The latest research underscores its potential as a scaffold for novel therapeutics, while also highlighting the need for further studies to fully exploit its capabilities. Continued exploration of its synthetic routes, biological activities, and safety profile will be crucial in advancing this compound toward clinical applications.
856256-49-0 (6-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid) Related Products
- 650603-96-6(1H,4H,5H,6H,7H,8H,9H-cyclooctacpyrazole-3-carboxylic acid)
- 1268882-43-4(MK-1903)
- 6076-13-7(4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid)
- 1806542-29-9(2-Bromo-1-(3,4-dicarboxyphenyl)propan-1-one)
- 20696-60-0(H-TRP-TRP-OH)
- 895440-81-0(2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide)
- 2248346-10-1(3-((tert-Butoxycarbonyl)amino)-4-chlorothiophene-2-carboxylic acid)
- 29488-24-2(2-Bromo-5-phenylthiophene)
- 1361910-00-0(3-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-6-acetonitrile)
- 1797903-62-8(1-(3-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide)
